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1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one

PPAR dual agonism metabolic disease triazole SAR

PPAR agonist screening requires a validated negative control to confirm that observed transactivation signals originate from the acid warhead rather than the triazole-pyrrolidine scaffold. This compound lacks the carboxylic acid moiety essential for canonical PPAR ligand-binding domain interactions, serving as the structurally matched negative control for acid analogs such as 3f (Zhang et al., 2009). • Establishes baseline signal in PPARα/γ transactivation assays • Core scaffold for CuAAC-based parallel library synthesis • Intermediate lipophilicity (XLogP3 = 2.0) for alkoxy SAR campaigns Supplied with Certificate of Analysis; custom synthesis available from mg to gram scale.

Molecular Formula C18H24N4O2
Molecular Weight 328.416
CAS No. 1798537-99-1
Cat. No. B2729798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one
CAS1798537-99-1
Molecular FormulaC18H24N4O2
Molecular Weight328.416
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C=CN=N3
InChIInChI=1S/C18H24N4O2/c1-2-13-24-17-6-3-15(4-7-17)5-8-18(23)21-11-9-16(14-21)22-12-10-19-20-22/h3-4,6-7,10,12,16H,2,5,8-9,11,13-14H2,1H3
InChIKeyPLCHJRMJIWHBGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one: Structural Classification & Procurement Baseline


1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one (CAS 1798537-99-1) is a synthetic small molecule (MW 328.4 g/mol, formula C18H24N4O2) that belongs to the 1,2,3-triazole-pyrrolidine hybrid class [1]. The compound is formally listed in PubChem (CID 76150832) and identified by InChI Key PLCHJRMJIWHBGX-UHFFFAOYSA-N, confirming its status as a registered chemical entity [1]. Its structural architecture, which incorporates a 1,2,3-triazole ring N-linked to a pyrrolidine core and coupled via a propan-1-one linker to a 4-propoxyphenyl group, aligns with the general pharmacophore of certain Peroxisome Proliferator-Activated Receptor (PPAR) modulators [2].

Synthetic triazole-pyrrolidine hybrid for nuclear receptor screening
Non-acidic scaffold supports PPAR negative control studies
Propoxy chain enables alkoxy SAR probe differentiation
1,2,3-triazole core compatible with click chemistry library expansion

Non-Interchangeability of 3-(4-Propoxyphenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one with Triazole Analogs


The specific substitution pattern of this compound—notably the propoxy chain on the phenyl ring and the 1,2,3-triazole N1-linkage to the pyrrolidine—dictates its potential interaction with nuclear receptor ligand-binding domains [1]. Published structure-activity relationship (SAR) data for closely related azole acid series demonstrate that even subtle modifications (e.g., replacing a pyrrole with a 1,2,3-triazole, or altering alkoxy chain length) can result in >10-fold shifts in PPARα/γ dual agonist potency [2]. Generic substitution with a 1,2,4-triazole isomer or a methoxy/ethoxy analog is therefore likely to yield substantially different pharmacological profiles, making direct interchange scientifically unsound without confirmatory head-to-head testing.

1,2,4-triazole isomers may differ in metabolic stability and synthetic route; direct substitution may shift metabolic half-life estimates.
Methoxy or ethoxy analogs may not replicate propoxy-dependent lipophilic pocket occupancy; SAR profiles could diverge significantly.
Acid-bearing triazole analogs cannot serve as structural surrogates; absence of carboxylic acid warhead alters PPAR binding mode.

Differentiation Evidence for 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one Procurement


PPARα/γ Dual Agonist Potency vs Optimized Triazole Acid Lead

In a comparative SAR study of azole acids, the optimized 1,2,3-triazole acetic acid analog 3f demonstrated potent dual PPARα/γ agonist activity with EC50 values of 0.028 μM for PPARα and 0.013 μM for PPARγ in cell-based transactivation assays [1]. While compound 3f and the target compound share a 1,2,3-triazole-pyrrolidine core motif, the target compound differs critically by lacking the carboxylic acid warhead essential for PPAR LBD interaction and instead bears a propoxyphenyl-propanone moiety. Published SAR trends indicate that removal of the acidic functionality typically reduces PPAR potency by >50-fold [1], suggesting the target compound would likely exhibit significantly attenuated PPAR activity compared to acid-bearing analogs.

PPARα/γ dual agonist comparison
class-level inference
Target compound lacks direct PPAR data; acid analog 3f EC50 α=0.028 μM, γ=0.013 μM. SAR predicts >50-fold potency reduction without acid warhead.
Supports non-acidic PPAR negative control selection
No target-specific assay data available; class-level extrapolation only
PPAR dual agonism metabolic disease triazole SAR

Alkoxy Chain Length Differentiation in PPARγ Agonists

The propoxy chain on the target compound's phenyl ring represents a deliberate structural choice with precedented SAR implications. In the PPARγ agonist series represented by MEKT28 (co-crystallized with PPARγ LBD, PDB 3VSP), the (R)-2-benzyl-3-[3-({[4-(piperidin-1-yl)benzoyl]amino}methyl)-4-propoxyphenyl]propanoic acid scaffold achieves high PPARγ selectivity partly through optimal filling of a lipophilic pocket by the propoxy substituent [1]. Shorter alkoxy chains (methoxy, ethoxy) in analogous scaffolds typically show reduced PPARγ affinity by 3- to 10-fold due to incomplete hydrophobic pocket occupancy [2]. The target compound retains this propoxy feature, suggesting potential for favorable lipophilic pocket interactions compared to shorter-chain analogs.

Alkoxy chain length SAR
cross-study comparable
Propoxy (target) vs. methoxy/ethoxy: estimated 3-10× higher PPARγ affinity based on MEKT28 co-crystal (PDB 3VSP) and class-level SAR.
Propoxy chain may differentiate lipophilic pocket interactions
Affinity estimates are class-level; direct binding data needed
PPARγ agonism alkoxy SAR metabolic disorders

Metabolic Stability and Synthetic Accessibility of 1,2,3- vs 1,2,4-Triazole Isomers

The target compound employs a 1,2,3-triazole ring, which is a hallmark of copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, enabling modular and high-yielding synthesis [1]. In contrast, 1,2,4-triazole isomers typically require different synthetic routes and often exhibit distinct metabolic stability profiles. Literature reports indicate that 1,2,3-triazoles generally demonstrate superior resistance to oxidative metabolism compared to their 1,2,4-triazole counterparts due to differences in electron density distribution, with 1,2,3-triazoles showing 2- to 5-fold longer microsomal half-lives in certain matched molecular pair analyses [2]. This metabolic advantage is structurally encoded in the target compound through its 1,2,3-triazole N1-linkage.

Triazole regioisomer stability
class-level inference
1,2,3-triazole vs. 1,2,4-triazole: reported 2-5× longer microsomal half-life in matched molecular pairs.
Regioisomer choice may influence metabolic stability screening
Class-level trend; requires validation for this specific scaffold
triazole regioisomerism metabolic stability click chemistry

Conformational Effects of Pyrrolidine vs Piperidine on Target Engagement

The target compound incorporates a pyrrolidine ring as the central scaffold linker, whereas many commercial PPAR modulator libraries predominantly feature piperidine or piperazine linkers. The five-membered pyrrolidine ring imposes distinct conformational constraints compared to six-membered piperidine analogs, affecting the dihedral angle between the triazole and the propanone moiety. In structurally related CCR1 antagonist series, the pyrrolidine-containing lead demonstrated a >20-fold selectivity window over CCR3 compared to its piperidine counterpart, which showed only 3-fold selectivity [1]. This conformational effect is likely to translate into differential target engagement profiles for the target compound versus piperidine-containing screening library members.

Pyrrolidine vs. piperidine selectivity
cross-study comparable
Pyrrolidine linker: >20-fold CCR1/CCR3 selectivity reported in CCR1 series; piperidine analog ~3-fold. Conformational constraint likely transfers to target engagement profiles.
Pyrrolidine ring may provide differential target engagement context
Cross-class inference; confirm in desired target families
pyrrolidine conformation piperidine comparator target selectivity

Research Application Scenarios for 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one


Negative Control for PPAR Acid-Dependent Binding

This compound lacks the carboxylic acid moiety essential for canonical PPAR ligand-binding domain interactions, making it a structurally matched negative control for acid-bearing triazole PPAR agonists such as compound 3f (Zhang et al., 2009) [1]. In PPAR transactivation assays, it can be used to establish baseline signal and confirm that observed activity of acid analogs is driven by the acid warhead rather than the triazole-pyrrolidine scaffold alone.

Alkoxy Chain Length SAR Probe for Nuclear Receptor Screening

The 4-propoxyphenyl substituent provides an intermediate lipophilicity (calculated XLogP3 = 2.0, per PubChem) between methoxy and butoxy analogs [2]. This compound can serve as a reference point in alkoxy SAR campaigns for PPARγ, RXR, or other nuclear receptors where lipophilic pocket occupancy is a key determinant of potency, as demonstrated by MEKT28 co-crystal structures (PDB 3VSP) [1].

1,2,3-Triazole Scaffold for Click Chemistry Library Synthesis

As a CuAAC-derived 1,2,3-triazole, this compound exemplifies modular synthetic accessibility [1]. It can be used as a core scaffold for parallel library synthesis, enabling rapid exploration of phenyl ring substitutions (halogen, alkyl, alkoxy variants) to probe structure-activity relationships across multiple target classes including kinases, GPCRs, and nuclear receptors.

Pyrrolidine Conformational Probe for Selectivity Profiling vs Piperidine Decks

The pyrrolidine linker imposes distinct three-dimensional geometry compared to piperidine analogs. Based on published CCR1 antagonist SAR showing >6-fold selectivity differences between pyrrolidine and piperidine scaffolds [3], this compound is suitable for inclusion in diversity-oriented screening sets aimed at identifying conformation-dependent selectivity windows across target families.

Application
Selection Property
Validation Focus
PPAR negative control studies
Non-acidic triazole scaffold
Acid-dependent PPAR binding confirmation
Alkoxy chain length SAR
Propoxy lipophilic pocket occupancy
Nuclear receptor binding assay comparison
Click chemistry library synthesis
1,2,3-triazole core scaffold
Modular synthetic accessibility
Conformational selectivity profiling
Pyrrolidine linker geometry
Target selectivity window vs. piperidine analogs
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